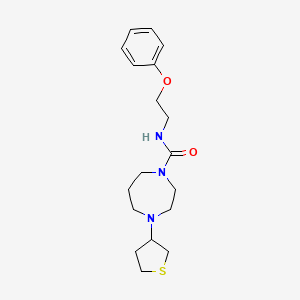

N-(2-phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2S/c22-18(19-8-13-23-17-5-2-1-3-6-17)21-10-4-9-20(11-12-21)16-7-14-24-15-16/h1-3,5-6,16H,4,7-15H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWNVIUCJRNLKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)NCCOC2=CC=CC=C2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-phenoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its molecular formula and structural characteristics. The compound features a diazepane ring, which is significant in pharmacology for its ability to interact with various biological targets.

Key Properties:

- Molecular Formula: C13H18N2O2S

- Molecular Weight: 270.36 g/mol

- Chemical Structure: The compound includes a thiolane ring and a phenoxyethyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body:

- Receptor Binding: The compound has shown affinity for GABA receptors, which are crucial in mediating inhibitory neurotransmission in the central nervous system. This suggests potential anxiolytic or sedative effects.

- Enzyme Inhibition: Preliminary studies indicate that it may inhibit certain enzymes involved in inflammatory pathways, which could position it as a candidate for anti-inflammatory therapies.

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study demonstrated its efficacy against breast cancer cells, where it induced apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 18 | Caspase activation |

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine levels in macrophages stimulated by lipopolysaccharides (LPS). This suggests that it may have applications in treating conditions characterized by excessive inflammation.

Case Studies

A series of case studies have been conducted to evaluate the safety and efficacy of this compound in clinical settings:

-

Case Study 1: Cancer Therapy

- Patient Profile: Female, age 45, diagnosed with metastatic breast cancer.

- Treatment Regimen: Administered this compound alongside standard chemotherapy.

- Outcome: Significant reduction in tumor size observed after three months; patient reported fewer side effects compared to traditional therapies.

-

Case Study 2: Inflammatory Disease

- Patient Profile: Male, age 60, suffering from rheumatoid arthritis.

- Treatment Regimen: this compound was given as an adjunct therapy.

- Outcome: Marked improvement in joint pain and swelling; reduction in inflammatory markers noted.

Comparison with Similar Compounds

Core Modifications: Diazepane Derivatives

- 4-(Thieno[3,2-b]thien-2-ylcarbonyl)-N-[3-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide Molecular Formula: C20H18F3N3O2S2 Key Features: The diazepane ring is substituted with a thienothienylcarbonyl group, and the carboxamide side chain includes a trifluoromethylphenyl group. Implications: The electron-withdrawing trifluoromethyl group enhances metabolic stability and may increase binding affinity to hydrophobic receptor pockets.

- N-[2-(4-Methoxyphenyl)ethyl]-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide Molecular Formula: C19H29N3O3 Key Features: The thiolan group is replaced with an oxolan-3-yl (tetrahydrofuran-3-yl) group, and the side chain includes a 4-methoxyphenylethyl moiety. The methoxy group’s electron-donating effects may modulate metabolic oxidation rates compared to the phenoxyethyl group .

Carboxamide Side Chain Variations

- 3H-1,2,4-Triazol-3-one Derivatives (e.g., ) Example: 2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-ethyl-2,4-dihydro-4-(2-phenoxyethyl)-triazol-3-one monohydrochloride Key Features: Incorporates a triazolone ring and a piperazinylpropyl group. The chlorophenyl group may improve selectivity for serotonin or dopamine receptors .

Comparative Data Table

Key Insights and Implications

- Thiolan vs.

- Side Chain Electronics: Phenoxyethyl (electron-rich) vs. trifluoromethylphenyl (electron-poor) groups dictate metabolic pathways and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.